molecular formula C11H8ClN3O3 B8765763 4-(Benzyloxy)-2-chloro-5-nitropyrimidine

4-(Benzyloxy)-2-chloro-5-nitropyrimidine

Cat. No.: B8765763
M. Wt: 265.65 g/mol
InChI Key: GTBXDTJOKDXBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-chloro-5-nitropyrimidine (CAS 1431534-43-8) is a nitropyrimidine derivative supplied as a solid for research applications. It has a molecular weight of 265.65 and a molecular formula of C11H8ClN3O3 . This compound should be stored at 2-8°C . It serves as a versatile chemical building block, particularly in synthesizing more complex molecules. For instance, related 5-nitropyrimidine scaffolds are valuable intermediates in medicinal chemistry for constructing purine libraries, which are privileged structures in drug discovery . The chlorine and benzyloxy groups on the pyrimidine ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially since the nitro group at the 5-position activates the ring towards these transformations . Research indicates that in similarly activated pyrimidines, alkoxy groups can be displaced under mild conditions by primary amines to form symmetric disubstituted products, which is a valuable pathway for generating diverse compound libraries . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

2-chloro-5-nitro-4-phenylmethoxypyrimidine

InChI

InChI=1S/C11H8ClN3O3/c12-11-13-6-9(15(16)17)10(14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

GTBXDTJOKDXBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for Benzyloxy and Chloro Substituted Nitropyrimidines

General Strategies for Constructing Pyrimidine (B1678525) Scaffolds Bearing Nitro and Halogen Substituents

The construction of the pyrimidine framework with the required nitro and halogen functionalities is a critical preliminary phase. This typically involves the nitration of a pre-existing pyrimidine ring followed by or preceded by halogenation steps.

The introduction of a nitro group at the C-5 position of the pyrimidine ring is a crucial step for activating the scaffold for subsequent reactions. Pyrimidines are electron-deficient heterocycles, which makes direct electrophilic substitution, such as nitration, challenging compared to benzene. bhu.ac.in The presence of the two ring nitrogen atoms deactivates the ring towards electrophilic attack. bhu.ac.in

However, the reactivity can be modulated by the presence of other substituents. For instance, direct nitration of 2-amino-4,6-dichloropyrimidine (B145751) at the 5-position has been reported as unsuccessful due to the deactivating effect of the two adjacent chlorine atoms and steric hindrance. lookchem.com To overcome this, strategies often involve nitrating a more activated precursor. Pyrimidones (pyrimidinones) or other doubly-activated systems can undergo nitration under milder conditions. bhu.ac.in For example, the synthesis of 4,6-dichloro-5-nitropyrimidine (B16160), a key precursor, can be achieved by treating 4,6-dihydroxy-5-nitropyrimidine (B14392) with phosphorus oxychloride. chemicalbook.com This approach introduces the nitro group prior to the installation of the chloro leaving groups.

Halogenated pyrimidines are versatile intermediates in medicinal chemistry, serving as precursors for a wide array of derivatives through cross-coupling and nucleophilic substitution reactions. researchgate.netmdpi.com The introduction of chlorine atoms onto the pyrimidine ring can be achieved through various methods. A common and effective method for converting hydroxypyrimidines (which may exist in their tautomeric pyrimidone forms) to chloropyrimidines is treatment with reagents like phosphorus oxychloride (POCl₃). chemicalbook.com

For instance, the synthesis of 4,6-dichloro-5-nitropyrimidine, a pivotal starting material, is accomplished by reacting 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride, often in the presence of a base such as N,N-diisopropylethylamine. chemicalbook.com This transformation converts the hydroxyl groups into good leaving groups (chlorine atoms), which is essential for the subsequent nucleophilic aromatic substitution steps.

Installation of the Benzyloxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the benzyloxy group onto the chloro-substituted nitropyrimidine core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the C-5 position significantly activates the adjacent C-4 and C-6 positions, facilitating the displacement of the halogen substituents by nucleophiles. chemrxiv.orgchemrxiv.org

A key challenge in the functionalization of dihalogenated pyrimidines is achieving selective monosubstitution. For the synthesis of compounds like 4-(benzyloxy)-2-chloro-5-nitropyrimidine, it is necessary to replace only one of the two chlorine atoms on the starting material, 4,6-dichloro-5-nitropyrimidine, with a benzyloxy group.

The synthesis of 4-alkoxy-6-chloro-5-nitropyrimidines is a well-established procedure that demonstrates excellent control over monosubstitution. rsc.org The reaction involves treating a solution of 4,6-dichloro-5-nitropyrimidine with one equivalent of an alcohol, such as benzyl (B1604629) alcohol, in the presence of a non-nucleophilic base. chemrxiv.org

A common procedure involves the dropwise addition of a solution containing the alcohol and a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to a solution of 4,6-dichloro-5-nitropyrimidine in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0°C). chemrxiv.orgrsc.org This method yields the desired 4-alkoxy-6-chloro-5-nitropyrimidine products in moderate yields. chemrxiv.orgrsc.org The reaction is highly controlled, as the second substitution to form a dialkoxy product does not readily occur under these mild conditions. rsc.org

Table 1: Synthesis of 4-Alkoxy-6-chloro-5-nitropyrimidines from 4,6-Dichloro-5-nitropyrimidine chemrxiv.orgrsc.org
Reactant (Alcohol)BaseSolventTemperatureProductReported Yield
Benzyl alcoholDBUTHF0°C4-(Benzyloxy)-6-chloro-5-nitropyrimidineModerate
prop-2-yn-1-olDBUTHF0°C4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidineModerate
EthanolDBUTHF0°C4-Chloro-6-ethoxy-5-nitropyrimidineModerate

The regioselectivity of SNAr reactions on substituted pyrimidines is a critical aspect of their synthesis. In di- or poly-substituted pyrimidines, the position of nucleophilic attack is governed by the electronic effects of the substituents on the ring. wuxiapptec.comwuxiapptec.com Electron-withdrawing groups, such as nitro groups, activate the ring for nucleophilic attack, particularly at the positions ortho and para to them. chemrxiv.orgchemrxiv.org

In the case of 4,6-dichloro-5-nitropyrimidine, the C-4 and C-6 positions are electronically equivalent and are both strongly activated by the adjacent C-5 nitro group. Therefore, the initial monosubstitution can occur at either position without preference, leading to the same product. rsc.org

For asymmetric dihalopyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity is more complex. Generally, nucleophilic substitution is selective for the C-4 position. wuxiapptec.com However, this selectivity can be highly sensitive to other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, the presence of an electron-donating group at the C-6 position can reverse this preference, leading to C-2 selective displacement. wuxiapptec.com The outcome of these reactions can be influenced by factors including the electronic and steric properties of the substituents, the nature of the nucleophile, and even the solvent. researchgate.netwuxiapptec.com The control of monosubstitution in the synthesis of 4-alkoxy-6-chloro-5-nitropyrimidines is primarily due to kinetic factors; the introduction of the first alkoxy group deactivates the ring towards a second substitution under mild conditions, preventing the formation of disubstituted byproducts. rsc.org

Optimization of Reaction Conditions: Influence of Solvents, Bases, and Temperature on Yield and Selectivity

The synthesis of benzyloxy-substituted nitropyrimidines, a class of compounds derived from nucleophilic aromatic substitution (SNAr), is highly dependent on the careful optimization of reaction conditions. The yield and selectivity of these reactions are critically influenced by the choice of solvent, the nature and stoichiometry of the base, and the reaction temperature. scielo.br

Solvents: The solvent plays a crucial role in dissolving reactants and influencing the reaction rate. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), acetone (B3395972), and acetonitrile (B52724) are often employed. nih.govorgsyn.org These solvents effectively solvate the cation of the base while leaving the nucleophile (e.g., the benzyloxide anion) relatively free, thereby enhancing its reactivity. For instance, in the synthesis of 4-(benzyloxy)benzonitriles, a related reaction, acetone is used under reflux conditions. nih.gov Acetonitrile has been identified as a "greener" and effective alternative to solvents like dichloromethane (B109758) and benzene, providing a good balance between reactant conversion and reaction selectivity. scielo.br

Bases: A base is typically required to deprotonate the benzyl alcohol, generating the more nucleophilic benzyloxide anion. Common bases used for this purpose include inorganic carbonates like potassium carbonate (K2CO3) and organic amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.govchemrxiv.org The choice of base can affect the reaction rate and the formation of byproducts. For example, the synthesis of 6-benzyloxy-2-nitrotoluene is achieved using anhydrous potassium carbonate in DMF. orgsyn.org In pyrimidine chemistry, TEA is often used in conjunction with solvents like dichloromethane (DCM). chemrxiv.org

Temperature: Temperature significantly impacts the rate of chemical reactions. For the introduction of a benzyloxy group onto an activated pyrimidine ring, reaction temperatures can range from 0 °C to reflux conditions. nih.govchemrxiv.org Heating is often necessary to overcome the activation energy barrier, as seen in the synthesis of 6-benzyloxy-2-nitrotoluene at 90°C. orgsyn.org However, in some cases, lower temperatures (e.g., 0 °C) are employed to control selectivity and prevent the formation of undesired disubstituted products, particularly when the pyrimidine ring has multiple leaving groups. chemrxiv.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition or side reactions. scielo.br

The interplay of these factors is summarized in the table below, showing typical conditions for related synthetic transformations.

ParameterTypical SelectionRationale/EffectExample Application
Solvent DMF, Acetonitrile, Acetone, DCMPolar aprotic solvents enhance nucleophilicity. nih.govSynthesis of 6-benzyloxy-2-nitrotoluene in DMF. orgsyn.org
Base K2CO3, Triethylamine (TEA), DIPEAGenerates the active benzyloxide nucleophile. nih.govchemrxiv.orgUse of K2CO3 for 4-(benzyloxy)benzonitriles synthesis. nih.gov
Temperature 0 °C to Reflux (e.g., 90-110 °C)Controls reaction rate and selectivity. orgsyn.orgReaction at 0 °C for synthesis of 4-(benzyloxy)-6-chloro-5-nitropyrimidine. chemrxiv.org

Preparation of Specific Isomers and Analogs Relevant to this compound

Synthesis of 4-(Benzyloxy)-6-chloro-5-nitropyrimidine (Isomer 2b) as a Model Compound

The synthesis of the isomeric compound, 4-(benzyloxy)-6-chloro-5-nitropyrimidine, serves as an important model for the selective introduction of a benzyloxy group onto a dichloronitropyrimidine scaffold. This reaction demonstrates the regioselective substitution of one chlorine atom in the presence of another.

The synthesis is achieved by reacting 4,6-dichloro-5-nitropyrimidine with benzyl alcohol. chemrxiv.org The reaction is typically carried out in a solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA). The temperature is maintained at 0 °C to favor monosubstitution and enhance selectivity. Under these conditions, the 4-(benzyloxy)-6-chloro-5-nitropyrimidine isomer is obtained in moderate yield. chemrxiv.org

Synthesis of 4-(Benzyloxy)-6-chloro-5-nitropyrimidine chemrxiv.org
Starting MaterialReagentsConditionsProductYield
4,6-Dichloro-5-nitropyrimidineBenzyl alcohol, Triethylamine (TEA)Dichloromethane (DCM), 0 °C4-(Benzyloxy)-6-chloro-5-nitropyrimidine47%

This selective substitution is possible due to the electronic effects of the nitro group, which activates both chlorine atoms towards nucleophilic attack. The precise control of stoichiometry and temperature allows for the isolation of the monosubstituted product before a second substitution can occur. chemrxiv.org

Synthetic Routes to 2-Chloro-5-nitropyridine/pyrimidine Derivatives as Precursors

The synthesis of the target molecule and its analogs relies on the availability of suitable chlorinated and nitrated pyridine (B92270) or pyrimidine precursors. 2-Chloro-5-nitropyridine is a key intermediate whose synthesis has been explored through various routes. google.comgoogle.com

One common pathway begins with 2-aminopyridine (B139424). google.comdissertationtopic.net This route involves three main steps:

Nitration: 2-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-nitropyridine (B18323). google.comdissertationtopic.net

Hydrolysis: The amino group of 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine. google.comdissertationtopic.net This is often achieved via diazotization with sodium nitrite (B80452) in aqueous hydrochloric acid, followed by decomposition of the diazonium salt. google.com

Chlorination: The final step involves the conversion of the hydroxyl group to a chlorine atom. This is accomplished using a strong chlorinating agent, such as a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3), to give the final product, 2-chloro-5-nitropyridine. dissertationtopic.netchemicalbook.com

An alternative approach starts from 3-nitropyridine, though this raw material can be more expensive. google.com Another method involves the chlorination of 2-hydroxy-5-nitropyrimidine, which is prepared by the condensation of 2-halogenated acrylate (B77674) with nitromethane, followed by cyclization. google.com

The table below outlines a representative synthetic pathway starting from 2-aminopyridine.

Synthetic Route to 2-Chloro-5-nitropyridine google.comdissertationtopic.net
StepStarting MaterialReagentsIntermediate/ProductTypical Yield
1 (Nitration)2-AminopyridineHNO3/H2SO42-Amino-5-nitropyridineN/A
2 (Hydrolysis)2-Amino-5-nitropyridineNaNO2, HCl (aq)2-Hydroxy-5-nitropyridineN/A
3 (Chlorination)2-Hydroxy-5-nitropyridinePCl5/POCl32-Chloro-5-nitropyridine41.1% (Overall)

Similarly, dichlorinated pyrimidine precursors like 4,6-dichloro-5-nitropyrimidine are synthesized by the chlorination of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride, often catalyzed by a tertiary amine like N,N-diisopropylethylamine. chemicalbook.com

Proposed Synthetic Pathways for this compound based on Established Pyrimidine Chemistry

Based on established principles of pyrimidine chemistry, a logical synthetic pathway for this compound can be proposed. The synthesis would likely start from a readily available dichlorinated pyrimidine precursor, 2,4-dichloro-5-nitropyrimidine (B15318).

The proposed synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are electronically distinct and exhibit different reactivities. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This differential reactivity allows for selective substitution.

The proposed pathway is as follows:

Preparation of the Nucleophile: Benzyl alcohol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like THF or DMF. This deprotonates the alcohol to form the more potent sodium or potassium benzyloxide nucleophile.

Nucleophilic Substitution: The benzyloxide solution is then added, often at a controlled low temperature (e.g., 0 °C to room temperature), to a solution of 2,4-dichloro-5-nitropyrimidine. By carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile), the reaction can be directed to selectively substitute the more reactive chlorine atom at the C4 position.

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and unreacted starting materials. The crude product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

This proposed method leverages the known reactivity patterns of dichloropyrimidines and is analogous to the synthesis of the 4-(benzyloxy)-6-chloro isomer described previously. chemrxiv.org

Mechanistic Investigations of Nucleophilic Substitutions on Substituted Nitropyrimidines

Comprehensive Analysis of SNAr Reactions on Activated Pyrimidine (B1678525) Rings

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a diverse array of functionalized molecules. The reactivity of the pyrimidine core is significantly influenced by the nature and position of its substituents. In the case of 4-(Benzyloxy)-2-chloro-5-nitropyrimidine, the interplay between the electron-withdrawing nitro group and the two potential leaving groups, a chlorine atom and a benzyloxy group, presents a fascinating case study in reactivity and regioselectivity.

Influence of the Nitro Group as an Activating Factor

The pyrimidine ring, being a π-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is substantially amplified by the presence of strongly electron-withdrawing substituents. The nitro group (-NO₂) at the C-5 position of this compound serves as a powerful activating factor for SNAr reactions. chemrxiv.orgrsc.orgchemrxiv.org Its strong inductive and mesomeric effects withdraw electron density from the pyrimidine ring, further increasing its electrophilicity. This activation facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex, a key step in the SNAr mechanism. The presence of the nitro group makes the displacement of leaving groups at the ortho and para positions (C-4 and C-6 in pyrimidines) significantly more favorable.

Mechanism of Halogen Displacement (e.g., Chlorine) in SNAr

In SNAr reactions involving this compound and nucleophiles such as primary amines, the chlorine atom at the C-2 position is the initial leaving group. chemrxiv.orgrsc.org This preferential displacement is consistent with the general principle that halogens are excellent leaving groups in nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a negatively charged σ-complex, often referred to as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and, crucially, onto the activating nitro group. In the second, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored. Computational studies on similar 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the activation barrier for the displacement of the chlorine atom by an amine is kinetically favored over the displacement of the alkoxy group. rsc.org

Mechanism of Alkoxy Group Displacement (e.g., Benzyloxy) as a Leaving Group

While alkoxy groups are generally considered poor leaving groups compared to halogens, their displacement from a highly activated pyrimidine ring is not only possible but can be favored under certain conditions. chemrxiv.orgrsc.org In the sequential reaction of this compound with primary amines, after the initial displacement of the chlorine atom, the benzyloxy group at the C-4 position becomes the leaving group in a second substitution event. chemrxiv.orgrsc.org This reaction also proceeds through the characteristic SNAr addition-elimination pathway. The attacking nucleophile forms a Meisenheimer complex, and subsequently, the benzyloxy group departs as a benzyloxide anion. The feasibility of this step, despite the benzyloxy group being a stronger base than chloride, is attributed to the profound activation provided by the nitro group and the specific electronic environment of the intermediate substrate (the 2-amino-4-benzyloxy-5-nitropyrimidine).

Comparative Reactivity Studies and Evaluation of Leaving Group Abilities

The study of this compound reveals a nuanced hierarchy of leaving group ability that challenges simple predictions. The reactivity is not solely determined by the intrinsic properties of the leaving groups but is heavily influenced by the reaction sequence and the electronic nature of the pyrimidine ring at each stage of the substitution.

Kinetic Investigations into the Substitution Rates of Halogenated Alkoxynitropyrimidines

Kinetic studies, often supported by computational chemistry, provide quantitative insight into the relative rates of substitution. For the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, theoretical calculations have been performed to compare the activation barriers for the two possible initial substitution pathways. rsc.org

PathwayLeaving GroupNucleophileCalculated Activation Barrier (kcal/mol)Outcome
1ChlorineAmine6.1Kinetically Favored
2AlkoxyAmine8.4Kinetically Disfavored

Data derived from computational studies on the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with an amine. rsc.org

These computational results indicate that the initial substitution of the chlorine atom is kinetically favored, with a lower activation energy barrier compared to the displacement of the alkoxy group. rsc.org This aligns with experimental observations where the chlorine is the first group to be replaced. chemrxiv.orgrsc.org

Detailed Examination of Anomalous Reactivity: The Favored Aminolysis of Alkoxy Groups over Chlorine in Nitro-Activated Pyrimidines

A particularly noteworthy aspect of the reactivity of this compound is the observation that a complete disubstitution occurs under mild conditions when reacted with sufficient primary amine. chemrxiv.orgrsc.org Initially, the chlorine atom is displaced, as predicted by kinetic studies. However, the resulting intermediate, a 2-alkylamino-4-benzyloxy-5-nitropyrimidine, readily undergoes a second substitution where the benzyloxy group is displaced by another molecule of the amine. chemrxiv.orgrsc.org

This leads to the formation of a symmetric 2,4-bis(alkylamino)-5-nitropyrimidine. chemrxiv.orgrsc.org This outcome is considered anomalous because it implies that in the second step, the alkoxy group is a better leaving group than a chlorine atom would be in a comparable monosubstituted chloropyrimidine, which is generally unreactive under the same mild conditions. chemrxiv.orgrsc.org

Reaction Scheme:

First Substitution (Favored): this compound + R-NH₂ → 2-(Alkylamino)-4-(benzyloxy)-5-nitropyrimidine + HCl

Second Substitution (Anomalous): 2-(Alkylamino)-4-(benzyloxy)-5-nitropyrimidine + R-NH₂ → 2,4-Bis(alkylamino)-5-nitropyrimidine + Benzyl (B1604629) alcohol

This unexpected reactivity has been explained through computational analysis, which suggests that the reaction mechanisms for the two substitution steps may differ. The facile displacement of the alkoxy group in the second step is rationalized by the electronic modifications to the pyrimidine ring caused by the introduction of the first amino group. Furthermore, it is proposed that the ability of the alkoxy group to form pre-activated and stable Meisenheimer complexes plays a crucial role in lowering the activation barrier for its departure, a characteristic not shared by the chlorine atom. rsc.org This detailed examination reveals that the leaving group ability is highly context-dependent, shifting dramatically after the initial substitution event.

Characterization of Intermediates and Transition States in SNAr Pathways

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, particularly in the construction of highly functionalized heterocyclic systems. The mechanism of these reactions, especially on electron-deficient rings such as nitropyrimidines, has been a subject of intense research. Understanding the intermediates and transition states involved is crucial for predicting reactivity, regioselectivity, and for the rational design of synthetic pathways. This section delves into the characterization of key species in the SNAr pathways of substituted nitropyrimidines, with a focus on Meisenheimer complexes and pre-reactive molecular complexes. While direct mechanistic studies on this compound are not extensively documented in peer-reviewed literature, valuable insights can be drawn from computational and experimental studies on closely related isomers, such as 4-alkoxy-6-chloro-5-nitropyrimidines, including the benzyloxy derivative. chemrxiv.org

Identification and Role of Meisenheimer Complexes

The cornerstone of the stepwise SNAr mechanism is the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com This complex is formed by the addition of a nucleophile to the electron-deficient aromatic ring. In the context of substituted nitropyrimidines, the presence of the nitro group and the nitrogen atoms within the pyrimidine ring significantly stabilizes the negative charge in this intermediate.

The established mechanism for SNAr reactions on activated aromatic substrates typically involves an addition-elimination process. The initial step is the nucleophilic attack on the substrate, leading to the formation of the anionic σ-adduct, the Meisenheimer complex. Subsequently, this complex can decompose through two primary pathways: the expulsion of the leaving group to form the final product, or a base-catalyzed deprotonation followed by the loss of the leaving group.

Recent computational studies on 6-alkoxy-4-chloro-5-nitropyrimidines have provided a detailed picture of the role of Meisenheimer complexes. chemrxiv.org These studies indicate that the stability and fate of the Meisenheimer complex are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, a Meisenheimer complex is formed. The subsequent substitution of the alkoxy group also proceeds through a Meisenheimer complex intermediate. chemrxiv.orgchemrxiv.org

The characterization of these intermediates is often challenging due to their transient nature. However, computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for elucidating their structures and energetics. In some cases, stable Meisenheimer complexes can be isolated and characterized using spectroscopic techniques like NMR and UV-Vis, particularly when the aromatic ring is highly activated with multiple electron-withdrawing groups. nih.gov

It is important to note that the existence of a stable Meisenheimer intermediate is not always guaranteed. In some SNAr reactions, the process may be concerted, where the Meisenheimer complex represents a transition state rather than a true intermediate. chemrxiv.orgchemrxiv.org Kinetic studies on 2-chloro-5-nitropyrimidine (B88076) with various amines have suggested a concerted mechanism, bypassing a stable Meisenheimer intermediate. nih.govresearchgate.net The specific pathway, stepwise or concerted, is a subtle balance of electronic and steric factors.

ReactantNucleophileProposed Intermediate/Transition StateMethod of Investigation
6-Alkoxy-4-chloro-5-nitropyrimidinePrimary AminesMeisenheimer ComplexComputational Study (DFT)
2-Chloro-5-nitropyrimidinePrimary and Secondary Alicyclic AminesConcerted Transition StateKinetic Measurements
2-Chloro-5-nitropyrimidineBenzohydrazidesMeisenheimer Complex (Stepwise SNAr)Kinetic Measurements

Analysis of Pre-reactive Molecular Complexes

Recent computational investigations into the SNAr reactions of 6-alkoxy-4-chloro-5-nitropyrimidines have highlighted the significance of a phenomenon that is rarely reported in this context: the formation of pre-reactive molecular complexes. chemrxiv.org These complexes are formed between the reactant molecules before the transition state for the nucleophilic attack is reached.

The study on 6-alkoxy-4-chloro-5-nitropyrimidines suggests that these pre-reactive complexes can precede the formation of the Meisenheimer complex and may play a crucial role in facilitating the reaction. chemrxiv.org The formation of such a complex can properly orient the reactants, lowering the activation energy for the subsequent nucleophilic attack. This pre-organization can be particularly important in complex systems where multiple reaction pathways are possible.

The role of these pre-reactive complexes can be summarized in the following points:

Reactant Orientation: They bring the nucleophile and the electrophilic center of the pyrimidine ring into close proximity and in an optimal orientation for reaction.

Activation Energy Reduction: By pre-organizing the reactants, the entropic barrier to the reaction can be reduced.

Influence on Reaction Pathway: The stability and structure of the pre-reactive complex can influence which reaction pathway is favored, potentially impacting regioselectivity.

Further experimental and computational work is needed to fully understand the prevalence and significance of pre-reactive molecular complexes in the SNAr reactions of a broader range of substituted nitropyrimidines, including this compound.

SystemKey FindingImplication for Reaction Mechanism
6-Alkoxy-4-chloro-5-nitropyrimidines + Primary AminesFormation of a pre-reactive molecular complex precedes the transition state.The reaction may be facilitated by this initial complex formation, suggesting a more nuanced multi-step pathway.

Derivatization and Synthetic Applications of Benzyloxy and Chloro Nitropyrimidines

Functional Group Interconversions on the Pyrimidine (B1678525) Core

The reactivity of 4-(benzyloxy)-2-chloro-5-nitropyrimidine is largely dictated by its distinct functional groups, which can be selectively manipulated to introduce diverse structural motifs.

Nucleophilic Displacement of the Chloro Group with Diverse Reagents (e.g., Amines, Thiols)

The chloro group at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitro group. A variety of nucleophiles, including amines and thiols, can readily displace the chloride, providing a straightforward method for introducing new functionalities.

For instance, the reaction with primary amines leads to the formation of 2-amino-4-(benzyloxy)-5-nitropyrimidine derivatives. This reaction is often the first step in a sequence aimed at building more complex heterocyclic structures. The general reaction is depicted below:

Reaction with Amines:

this compound + R-NH2 → 2-(Alkyl/Arylamino)-4-(benzyloxy)-5-nitropyrimidine + HCl

Similarly, thiols can be employed as nucleophiles to introduce sulfur-containing moieties at the 2-position. Benzyl (B1604629) thiols are particularly reactive in such substitutions. nih.gov This displacement reaction is a key step in the synthesis of various biologically active compounds.

Table 1: Examples of Nucleophilic Displacement Reactions

Nucleophile Product
Benzylamine 4-(Benzyloxy)-5-nitro-N-phenylpyrimidin-2-amine
Ethanethiol 4-(Benzyloxy)-2-(ethylthio)-5-nitropyrimidine

Reduction of the Nitro Group to Generate Amino Functionalities for Subsequent Transformations

The nitro group at the 5-position is a versatile functional handle that can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting amino group can participate in a variety of subsequent reactions, such as cyclizations to form fused heterocyclic systems.

A range of reducing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. wikipedia.org Common methods include catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). wikipedia.org The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a key consideration. osti.govnih.govnih.gov

General Reduction Reaction:

2-Substituted-4-(benzyloxy)-5-nitropyrimidine + [Reducing Agent] → 5-Amino-2-substituted-4-(benzyloxy)pyrimidine

The resulting 5-aminopyrimidine (B1217817) derivative is a pivotal intermediate for the synthesis of purines and other related heterocyclic structures.

Modificational Chemistry Involving the Benzyloxy Moiety

The benzyloxy group at the 4-position serves as a protecting group for the hydroxyl functionality and can also be a site for chemical modification. While often retained throughout a synthetic sequence, it can be cleaved under specific conditions to reveal the corresponding 4-hydroxypyrimidine.

Cleavage is typically achieved through hydrogenolysis, often using a palladium catalyst (Pd/C) and a source of hydrogen. This debenzylation step is usually performed at a later stage in the synthesis to unmask the hydroxyl group, which can then be further functionalized if desired.

Utilization as Key Precursors for Complex Heterocyclic Architectures

The strategic functionalization of this compound makes it an invaluable building block for the synthesis of more elaborate heterocyclic systems, most notably purines and imidazopyridines.

Strategies for the Construction of Polysubstituted Purine (B94841) Ring Systems

The synthesis of polysubstituted purines frequently utilizes this compound as a starting material. A common and effective strategy involves a three-step sequence:

Nucleophilic displacement of the 2-chloro group with an amine.

Reduction of the 5-nitro group to an amino group.

Cyclization of the resulting 5-amino-4-(substituted-amino)pyrimidine intermediate with a one-carbon synthon (e.g., formic acid, orthoesters) to form the imidazole (B134444) ring of the purine system.

This sequence allows for the introduction of various substituents at the 2- and 6-positions (purine numbering) of the final purine core, providing access to a diverse library of compounds. The benzyloxy group at the 6-position can be retained or removed as needed.

Table 2: Synthetic Route to a Generic 2,6-Disubstituted Purine

Step Reactant(s) Intermediate/Product
1 This compound, R1-NH2 2-(R1-amino)-4-(benzyloxy)-5-nitropyrimidine
2 2-(R1-amino)-4-(benzyloxy)-5-nitropyrimidine, [H] 5-Amino-2-(R1-amino)-4-(benzyloxy)pyrimidine

Synthesis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

While the primary application of this compound is in purine synthesis, its derivatives can also be precursors to other fused heterocyclic systems like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. organic-chemistry.orgnih.govresearchgate.net The synthesis of these structures often involves the initial construction of a suitably substituted diaminopyridine, which can be derived from the nitropyrimidine starting material.

For the synthesis of imidazo[4,5-b]pyridines, a 2,3-diaminopyridine (B105623) scaffold is required. nih.goveurjchem.comresearchgate.net In the case of imidazo[4,5-c]pyridines, a 3,4-diaminopyridine (B372788) intermediate is necessary. nih.govresearchgate.net The pyrimidine ring of this compound can, through a series of transformations including ring-opening and re-cyclization reactions, be converted into these pyridine-based intermediates, which then undergo cyclization with a one-carbon source to form the desired imidazopyridine ring system.

Contribution to Advanced Chemical Library Generation

The generation of advanced chemical libraries is fundamental to modern drug discovery, providing a diverse collection of compounds for high-throughput screening. The structural framework of these libraries is often built around "privileged scaffolds," which are molecular cores capable of binding to multiple biological targets. The pyrimidine ring is one such scaffold, and functionalized pyrimidines like this compound are invaluable starting materials.

The utility of this compound stems from its distinct and orthogonally reactive functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, the nitro group at C5 can be chemically reduced to an amine for further elaboration, and the benzyloxy group at C4 can serve as a stable protecting group that can be removed later if needed. This multi-functionality allows for the systematic and controlled introduction of molecular diversity, making it a cornerstone for building libraries of complex heterocyclic compounds.

Rational Design and Synthesis of Diversified Pyrimidine and Purine Analogs

The rational design of compound libraries aims to systematically explore chemical space around a core scaffold to optimize biological activity. This compound is an ideal platform for such designs due to its predictable reactivity.

The primary site for initial diversification is the C2 position. The chlorine atom, activated by the electron-withdrawing nitro group, is readily displaced by a wide array of nucleophiles. This allows for the synthesis of a large family of 2-substituted pyrimidine derivatives. For instance, reaction with various primary or secondary amines introduces diverse side chains, which is a common strategy in the development of kinase inhibitors.

Table 1: Synthesis of 2-Substituted Pyrimidine Derivatives This table illustrates the nucleophilic substitution reaction at the C2 position of this compound with different amines to generate a library of pyrimidine analogs.

Reactant Amine (R-NH₂) Product Structure Resulting Side Chain (at C2)
Morpholine 2-(Morpholino)-4-(benzyloxy)-5-nitropyrimidine Morpholinyl
Piperidine 2-(Piperidin-1-yl)-4-(benzyloxy)-5-nitropyrimidine Piperidinyl
Aniline 2-(Phenylamino)-4-(benzyloxy)-5-nitropyrimidine Phenylamino
Benzylamine 2-(Benzylamino)-4-(benzyloxy)-5-nitropyrimidine Benzylamino

Furthermore, this pyrimidine scaffold serves as a key precursor for the synthesis of purine analogs. The synthesis begins with the substitution of the 2-chloro group, followed by the reduction of the 5-nitro group to a 5-amino group. The resulting 2-substituted-4-benzyloxy-5-aminopyrimidine is a diamine derivative that can be cyclized with a one-carbon source, such as triethyl orthoformate or formic acid, to construct the imidazole ring, thus completing the purine core. This sequential approach allows for the generation of 8,9-disubstituted purines with diverse functionalities.

Table 2: Multi-step Synthesis of Purine Analogs This table outlines the key steps in converting the pyrimidine core into a purine scaffold, a process central to creating diverse purine libraries.

Step Reaction Intermediate/Product Purpose
1 Nucleophilic substitution at C2 with an amine (R-NH₂) 2-(Alkyl/Arylamino)-4-(benzyloxy)-5-nitropyrimidine Introduce diversity at the future C6 position of the purine.
2 Reduction of the nitro group (e.g., with H₂, Pd/C) 5-Amino-2-(alkyl/arylamino)-4-(benzyloxypyrimidine) Prepare the pyrimidine ring for cyclization.
3 Cyclization with a one-carbon source (e.g., HC(OEt)₃) 6-(Alkyl/Arylamino)-8-substituted-9-benzylpurine Form the imidazole ring to create the final purine scaffold.

Application of Modular Synthesis Approaches Utilizing Functionalized Pyrimidine Building Blocks

Modular synthesis is a strategy that involves the stepwise assembly of complex molecules from simpler, interchangeable "modules" or building blocks. rsc.org This approach is highly efficient for generating chemical libraries because it allows for the rapid creation of numerous analogs by simply varying the constituent blocks.

This compound is an archetypal functionalized building block for modular synthesis. nih.gov The distinct reactivity of its three functional sites (C2-Cl, C5-NO₂, C4-OBn) allows for a programmed, stepwise synthesis where different molecular fragments can be introduced in a controlled sequence.

A typical modular library synthesis using this scaffold would proceed as follows:

First Point of Diversity: A library of nucleophiles (e.g., various amines, thiols) is reacted at the C2-chloro position to create a set of diverse intermediates.

Second Point of Diversity: The nitro group on each of these intermediates is then reduced to an amine. This new functional handle can be reacted with a library of acylating or sulfonylating agents (e.g., acid chlorides, sulfonyl chlorides) to add another layer of diversity.

Third Point of Diversity (Optional): For a subset of compounds, the C4-benzyloxy group can be cleaved via hydrogenolysis to reveal a hydroxyl group. This hydroxyl group can then be alkylated or acylated, introducing a third point of diversity.

This modular strategy enables the exponential growth of the compound library from a single starting material. For example, reacting the initial pyrimidine with 20 different amines, followed by acylation of the subsequent amino group with 20 different acid chlorides, would theoretically yield 400 unique compounds.

Table 3: Modular Synthesis Scheme for Library Generation This table demonstrates how varying the modular building blocks at different reaction steps leads to a highly diversified chemical library from a single pyrimidine core.

Core Scaffold Module 1 (at C2) Module 2 (at C5) Example Final Product Class
4-(Benzyloxy)-5-aminopyrimidine core Library of Amines (R¹-NH₂) Library of Acid Chlorides (R²-COCl) N-(2-(R¹-amino)-4-(benzyloxy)pyrimidin-5-yl) R²-carboxamides
4-(Benzyloxy)-5-aminopyrimidine core Library of Thiols (R¹-SH) Library of Sulfonyl Chlorides (R²-SO₂Cl) N-(2-(R¹-thio)-4-(benzyloxy)pyrimidin-5-yl) R²-sulfonamides
4-(Benzyloxy)-5-aminopyrimidine core Library of Amines (R¹-NH₂) Cyclizing Agents (e.g., Orthoformates) 6-(R¹-amino)-9-benzylpurines

This strategic use of this compound as a versatile building block underscores its importance in the field of medicinal chemistry for the efficient and rational generation of novel pyrimidine and purine-based compound libraries.

Computational and Theoretical Studies on the Reactivity of Substituted Nitropyrimidines

Application of Quantum Chemical Methods to Elucidate Reaction Mechanisms

Quantum chemical methods are fundamental to deciphering the step-by-step sequence of events in a chemical reaction. nih.govrsc.orgmdpi.com These computational techniques allow for the detailed exploration of potential energy surfaces, identifying the most plausible routes from reactants to products. youtube.com By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed. researchgate.net

Density Functional Theory (DFT) stands out as one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost. ijcce.ac.irtandfonline.com It is extensively applied to study the reactivity of pyrimidine (B1678525) derivatives. researchgate.netjchemrev.com DFT calculations are instrumental in determining the optimized molecular geometries of reactants and products, representing the minimum energy structures on the potential energy surface.

A key application of DFT is the location of transition states—the highest energy point along a reaction coordinate, which represents the energy barrier that must be overcome for a reaction to occur. By identifying the unique imaginary frequency corresponding to the motion along the reaction path, the transition state structure can be confirmed. From these calculations, a complete reaction energy profile can be constructed, detailing the energetic changes throughout the reaction. For a molecule like 4-(benzyloxy)-2-chloro-5-nitropyrimidine, DFT can be used to model nucleophilic substitution reactions, predicting whether the chloro or nitro group is more susceptible to displacement and calculating the associated activation energies.

Commonly used DFT functionals for such studies include B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), to provide reliable geometric and energetic data. tandfonline.comresearchgate.netresearchgate.net

Table 1: Representative Data from a DFT Calculation for a Hypothetical Reaction Step

SpeciesMethod/Basis SetTotal Energy (Hartree)Relative Energy (kcal/mol)Number of Imaginary Frequencies
ReactantB3LYP/6-31G-1500.123450.00
Transition StateB3LYP/6-31G-1500.08765+22.51
ProductB3LYP/6-31G*-1500.23456-69.70

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational investigations must account for these solvent effects to provide realistic predictions. tum.de Solvation models are generally categorized as implicit or explicit. wikipedia.org

Implicit solvation models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. muni.cz Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.comresearchgate.net These models are effective for calculating how a solvent stabilizes charged species or polar transition states, which is crucial for understanding reactions involving nitropyrimidines in polar solvents.

Explicit solvation models involve including a specific number of individual solvent molecules in the calculation. This method provides a more detailed, atomistic picture of solute-solvent interactions, such as hydrogen bonding. muni.cz However, it is significantly more computationally demanding. Often, a hybrid approach is used, where a few explicit solvent molecules are placed in the first solvation shell to model specific interactions, while the bulk solvent is treated with an implicit model.

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are key determinants of its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity. numberanalytics.comunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive. researchgate.net Conversely, a large gap indicates high stability and lower reactivity. For substituted nitropyrimidines, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles.

Table 2: Hypothetical FMO Data for a Series of Substituted Pyrimidines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Expected Reactivity
Pyrimidine-7.12-0.256.87Low
2-Chloropyrimidine-7.35-1.106.25Moderate
2-Chloro-5-nitropyrimidine (B88076)-8.05-2.555.50High
This compound-7.90-2.485.42High

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

For this compound, an MEP map would provide clear insights into its reactive sites. tandfonline.com

Negative Regions: The most negative potential would be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. These areas are susceptible to electrophilic attack.

Positive Regions: Positive potential would be expected on the carbon atoms of the pyrimidine ring, particularly those bonded to the electronegative chloro and nitro groups (C2 and C5). These electron-deficient sites are the primary targets for nucleophilic attack.

By analyzing the MEP, chemists can predict the regioselectivity of reactions, such as where a nucleophile is most likely to add to the pyrimidine ring. rsc.org

Simulation of Reaction Pathways and Energy Landscapes

By combining the calculation of optimized structures, transition states, and their respective energies, computational chemistry allows for the simulation of complete reaction pathways. The resulting energy landscape provides a visual representation of the energy changes as reactants are converted into products.

This simulation involves tracing the intrinsic reaction coordinate (IRC) from a transition state to ensure it connects the intended reactants and products. The energy landscape reveals the presence of any intermediates (local minima on the surface) and the activation energy for each step. For complex, multi-step reactions, this analysis is crucial for identifying the rate-determining step—the transition state with the highest energy relative to the starting material. This comprehensive understanding of the energy landscape is vital for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route for compounds like this compound.

Intrinsic Reaction Coordinate (IRC) Calculations for the Verification of Transition States

A key step in modeling a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. A true transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

However, simply locating a saddle point is not sufficient to confirm it as the correct transition state for a specific reaction. This is where Intrinsic Reaction Coordinate (IRC) calculations become essential. An IRC calculation traces the minimum energy path downhill from the transition state geometry in both the forward and reverse directions. researchgate.netresearchgate.net By doing so, it unequivocally connects the transition state to the corresponding reactant and product minima on the potential energy surface. researchgate.netrsc.org If the IRC path correctly links the starting materials (e.g., the pyrimidine and a nucleophile) with the expected product (the substituted pyrimidine), it validates the calculated transition state structure. libretexts.org If the path leads to different, unexpected minima, it indicates that the located TS corresponds to another reaction pathway.

For the nucleophilic substitution on a substituted nitropyrimidine, an IRC calculation would be performed starting from the calculated transition state for the nucleophilic attack at either the C2 (chloro) or C4 (benzyloxy) position. The calculation would trace the geometric changes—such as the approach of the nucleophile, the distortion of the pyrimidine ring, and the departure of the leaving group—confirming that the saddle point indeed represents the energetic bottleneck for that specific substitution event.

Prediction of Product Ratios and Regioselectivity Based on Thermochemical and Kinetic Data

The regioselectivity of a chemical reaction—the preferential reaction at one site over another—is determined by the relative activation energies of the competing pathways. The product that is formed faster (the kinetic product) is the one with the lower activation energy barrier. libretexts.org In many cases, this is also the most stable product (the thermodynamic product), but not always.

Computational chemistry allows for the direct calculation of these energy barriers. By modeling the SNAr reaction of this compound with a nucleophile, it is possible to determine the free energy of activation (ΔG‡) for substitution at the C2 position versus the C4 position. The pathway with the lower ΔG‡ will be kinetically favored, and the ratio of the products can be predicted from the difference in these activation energies (ΔΔG‡) using the principles of transition state theory.

A computational study on the closely related compound, 6-alkoxy-4-chloro-5-nitropyrimidine, provides valuable insight into this process. chemrxiv.org In this system, DFT calculations (at the M06-2X/6-31G* level of theory) were used to calculate the free energy barriers for the substitution of the chloro group versus the alkoxy group by an amine nucleophile. The results consistently showed that the activation barrier for displacing the chlorine atom is significantly lower than that for displacing the alkoxy group.

This finding strongly suggests that for this compound, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion. The benzyloxy group is a poorer leaving group in this context, and the transition state for its displacement would be considerably higher in energy. The electron-withdrawing nitro group at the C5 position activates the entire ring for nucleophilic attack, but the inherent lability of the C-Cl bond compared to the C-O bond governs the regiochemical outcome.

The data below, adapted from analogous 4-chloro-6-alkoxy-5-nitropyrimidine systems, illustrates the quantitative basis for this prediction. chemrxiv.org The transition state leading to the substitution of the chloro group (TS_Cl) is compared to the transition state for the substitution of the alkoxy/aryloxy group (TS_OR).

Reaction PathwayTransition StateCalculated Free Energy of Activation (ΔG‡) (kcal/mol)
Substitution at C2 (Cl leaving group)TS_Cl13.13
Substitution at C4 (Alkoxy leaving group)TS_OR15.44

The difference in activation free energy (ΔΔG‡) is 2.31 kcal/mol, favoring the displacement of the chloride. Based on the relationship between ΔΔG‡ and the ratio of rate constants (k), this energy difference corresponds to the kinetic product (substitution at C2) being formed approximately 48 times faster than the alternative product at room temperature (298.15 K).

ParameterValuePredicted Outcome
ΔΔG‡ (ΔG‡OR - ΔG‡Cl)2.31 kcal/molSubstitution at the C2-Cl position is the major kinetic pathway.
Predicted Product Ratio (C2-Substituted : C4-Substituted)~ 98 : 2

Advanced Research Perspectives and Future Directions for 4 Benzyloxy 2 Chloro 5 Nitropyrimidine

Development of More Efficient, Green, and Sustainable Synthetic Routes

The conventional synthesis of 4-(benzyloxy)-2-chloro-5-nitropyrimidine and related structures often relies on classical methods that may involve hazardous solvents, stoichiometric reagents, and significant energy consumption. The future of its synthesis lies in the adoption of green chemistry principles to mitigate environmental impact and enhance process efficiency. kuey.net

Key areas for development include:

Alternative Energy Sources: Traditional heating methods can be replaced by more energy-efficient techniques such as microwave irradiation and ultrasonication. rasayanjournal.co.innih.govpowertechjournal.com These methods are known to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles in the synthesis of pyrimidine (B1678525) derivatives. rasayanjournal.co.inbenthamdirect.com

Greener Solvent Systems: The replacement of volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or ionic liquids is a critical goal. Research into the aqueous synthesis of pyrimidines, for instance, has shown promise and aligns with the highest principles of green chemistry. rasayanjournal.co.in

Catalytic Approaches: Moving from stoichiometric to catalytic processes is fundamental. The initial synthesis, which may involve the reaction of a dichloronitropyrimidine with benzyl (B1604629) alcohol, could be optimized using recyclable heterogeneous catalysts instead of soluble bases, simplifying purification and reducing waste. kuey.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is essential. This involves exploring one-pot or tandem reaction sequences that minimize intermediate isolation and purification steps. rasayanjournal.co.in

Green StrategyPotential Application in SynthesisAnticipated Benefits
Microwave-Assisted Synthesis Reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with benzyl alcoholReduced reaction time, increased yield, energy efficiency. powertechjournal.com
Ultrasound Irradiation Nucleophilic substitution reactionsEnhanced mass transfer, accelerated reaction rates. rasayanjournal.co.innih.gov
Solvent-Free Reactions Solid-state reaction with a solid base catalystElimination of solvent waste, simplified work-up, clean chemistry. nih.govpowertechjournal.com
Heterogeneous Catalysis Use of a recyclable solid base for the alkoxylation stepEasy catalyst recovery and reuse, reduced waste streams. kuey.net

Investigation of Novel Reaction Partners and Catalytic Systems for Enhanced Transformations

The chloro substituent at the C2 position is a prime site for modification, particularly through transition-metal-catalyzed cross-coupling reactions. While palladium catalysis is well-established for such transformations on heterocyclic systems, future research should explore more sustainable and cost-effective catalytic systems. nsf.govacs.org

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, or cobalt for cross-coupling reactions presents a greener alternative to precious metals like palladium. nih.gov For example, cobalt-catalyzed coupling of 2-chloropyrimidines with in situ prepared arylzinc halides has been shown to be effective and offers a practical alternative for creating C-C bonds. nih.gov

Novel Coupling Partners: Beyond standard organoboron and organozinc reagents, the exploration of organosilanes or other less-toxic organometallic partners could expand the synthetic utility.

Photoredox Catalysis: Visible-light-mediated reactions offer a powerful and sustainable method for forming new bonds under mild conditions. Developing photoredox-catalyzed cross-coupling or amination reactions at the C2 position of the this compound scaffold would represent a significant advancement.

The nitro group at C5 strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making the C2, C4, and C6 positions susceptible to attack. libretexts.orglibretexts.org An unusual reaction has been observed where primary amines displace not only the C4-chloro group but also a C6-alkoxy group on a related 5-nitropyrimidine (B80762) system, yielding a symmetric 4,6-diamino product. chemrxiv.org This suggests that a wider range of nucleophiles could act as novel reaction partners, potentially leading to unexpected and useful transformations.

Catalytic SystemReaction TypePotential Reaction Partner
Cobalt Halide/Zinc Cross-couplingAryl halides (via organozinc reagents) nih.gov
Palladium/NHC Ligands Suzuki-Miyaura CouplingArylboronic acids researchgate.net
Palladium/Phosphine Ligands Negishi CouplingOrganozinc chlorides acs.org
Visible Light/Photocatalyst Photoredox C-N CouplingAmines, amides

Mechanistic Elucidation of Currently Unexplained or Understood Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity. The unexpected formation of symmetric 4,6-diamino-5-nitropyrimidines from the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines highlights a gap in our mechanistic understanding. chemrxiv.org

Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and rationalize observed product distributions. For the double substitution reaction, computational studies have suggested the key role of a Meisenheimer complex, but further investigation is needed to fully clarify the mechanism. chemrxiv.org

Kinetic Studies: Performing kinetic analysis of key reactions, such as the nucleophilic substitution of the chloro and benzyloxy groups, can provide quantitative data on reaction rates and the influence of different nucleophiles, solvents, and temperatures.

Intermediate Trapping and Spectroscopic Analysis: The use of in situ spectroscopic techniques (e.g., NMR, IR) and attempts to trap reactive intermediates can provide direct evidence for proposed mechanisms, such as the formation of the resonance-stabilized Meisenheimer complex in SNAr reactions. youtube.com Understanding these pathways is critical for controlling selectivity, especially when multiple reactive sites are present. chemrxiv.org

Exploration of its Utility in Multicomponent Reactions and Continuous Flow Chemistry

Modern synthetic strategies emphasize efficiency and scalability, areas where multicomponent reactions (MCRs) and continuous flow chemistry excel.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a complex product, offering high atom and step economy. acs.orgresearchgate.net The this compound scaffold is an ideal candidate for MCRs. Its distinct reactive sites could be sequentially or simultaneously engaged by different reactants. For instance, an MCR could be designed where one component undergoes a cross-coupling at C2 while another reacts as a nucleophile at C4, or where the nitro group is reduced in situ to an amine that participates in a subsequent condensation. The development of novel, sustainable, iridium-catalyzed MCRs for pyrimidine synthesis from simple alcohols and amidines showcases the potential for building the core ring structure itself in a highly efficient manner. acs.orgorganic-chemistry.org

Continuous Flow Chemistry: Flow chemistry offers significant advantages in safety, scalability, and control over reaction parameters. acs.orgnih.gov Synthesizing or derivatizing nitro-containing compounds like this compound in a flow reactor can enhance safety by minimizing the volume of hazardous material at any given time. nih.gov Furthermore, rapid heating and cooling, precise control of residence time, and efficient mixing can lead to higher yields and selectivities. Adapting the key SNAr and cross-coupling reactions of this scaffold to a continuous flow process would enable safer, more efficient, and readily scalable production for potential pharmaceutical applications. acs.org

Rational Design of Further Functional Molecules Through Targeted Derivatization

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, particularly as protein kinase inhibitors in oncology. nih.govnih.govbenthamscience.com this compound serves as an excellent starting point for the rational design of new bioactive molecules.

The derivatization strategy can be guided by the distinct reactivity of its functional groups:

C2-Position (Chloro Group): This is the most versatile handle for introducing molecular diversity. Palladium- or cobalt-catalyzed cross-coupling reactions can install a wide array of aryl, heteroaryl, or alkyl groups. acs.orgnih.gov Alternatively, SNAr with various N-, O-, or S-nucleophiles can build extensive libraries of derivatives. nih.govresearchgate.net

C5-Position (Nitro Group): The nitro group can be readily reduced to an amino group. This new amino functionality can then be acylated, sulfonylated, or used in further cyclization reactions to build fused heterocyclic systems, significantly expanding the accessible chemical space.

C4-Position (Benzyloxy Group): The benzyl group can be removed via hydrogenolysis to unmask a hydroxyl group. This hydroxyl group can be alkylated or acylated, or it can be converted to a triflate, providing another site for cross-coupling reactions.

This systematic, multi-point derivatization approach allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. rsc.org

PositionFunctional GroupPotential TransformationResulting FunctionalityPotential Application
C2 ChloroSuzuki, Negishi, or Buchwald-Hartwig CouplingC-C or C-N linked substituentsKinase hinge-binding motifs nih.govrsc.org
C2 ChloroNucleophilic Aromatic Substitution (SNAr)Ethers, amines, thioethersModulating solubility and H-bonding
C5 NitroCatalytic Hydrogenation/ReductionAminoAmide/sulfonamide formation, cyclization
C4 BenzyloxyHydrogenolysis (debenzylation)HydroxylAlkylation, acylation, conversion to triflate

By leveraging these advanced research perspectives, the chemical potential of this compound can be fully realized, paving the way for the discovery of novel materials, catalysts, and therapeutic agents.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(Benzyloxy)-2-chloro-5-nitropyrimidine?

Answer:
A multi-step synthesis is typically employed:

Chlorination : Start with a pyrimidine precursor (e.g., 4-hydroxypyrimidine) and introduce chlorine at the 2-position using POCl₃ or PCl₃ under reflux .

Benzyloxy Group Introduction : Perform nucleophilic substitution at the 4-position using benzyl bromide or benzyl alcohol in the presence of a base (e.g., NaH or K₂CO₃) .

Nitration : Introduce the nitro group at the 5-position using HNO₃/H₂SO₄ (mixed acid) under controlled temperature (0–5°C) to minimize side reactions .
Key Considerations : Protective groups (e.g., benzyl for hydroxyl) may be required to ensure regioselectivity. Reaction progress should be monitored via TLC or HPLC.

Advanced: How can researchers optimize nitration regioselectivity to avoid 3-nitro isomer formation?

Answer:
Nitration regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 2) direct nitration to the para position (5-position). Computational modeling (DFT) can predict reactivity .
  • Temperature Control : Maintain sub-10°C to reduce kinetic by-products.
  • Acid Composition : Use fuming HNO₃ in H₂SO₄ for controlled nitronium ion generation .
    Validation : Characterize isomers via ¹H/¹³C NMR (distinct aromatic proton shifts) and HPLC-MS (retention time/mass differences) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy CH₂ at ~4.8 ppm, nitro group deshielding effects) .
  • HPLC-PDA : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry (if crystalline derivatives are obtainable) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Impurity Profiles : Trace benzyl chloride or nitro-isomers in early batches can skew bioactivity. Use preparative HPLC for purification .
  • Assay Conditions : Standardize enzyme inhibition assays (e.g., HSP90 inhibition) using ATPase activity kits with controls for nitro-reductase interference .
  • Structural Confirmation : Re-test compounds with confirmed regiochemistry (via X-ray or NOESY) to isolate structure-activity relationships .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents (nitro groups are oxidizers) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict this compound’s interaction with biological targets like HSP90?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to the HSP90 ATP-binding pocket. Focus on H-bonding with Asp93 and hydrophobic interactions with Leu48 .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the ligand-protein complex .
  • Validation : Compare with experimental IC₃₀ values from fluorescence polarization assays .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

  • pH Stability : Stable in acidic conditions (pH 3–6) but hydrolyzes in alkaline media (pH >8) via nitro group reduction. Monitor via UV-Vis spectroscopy .
  • Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store below 25°C .
  • Light Sensitivity : Nitro groups are photo-labile. Use amber glassware for storage .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with substituents at positions 2 (Cl→F, Br) and 4 (benzyloxy→phenoxy) .
  • Biological Testing : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Basic: What solvents and reaction conditions are optimal for recrystallization?

Answer:

  • Solvent Pair : Ethyl acetate/hexane (1:3 v/v) for slow crystallization .
  • Temperature : Dissolve at 60°C and cool to 4°C for 24 hours.
  • Yield Improvement : Seed with pure crystals or use anti-solvent (diethyl ether) .

Advanced: How to mitigate nitro group reduction during catalytic hydrogenation of related intermediates?

Answer:

  • Catalyst Choice : Use Pd/C (10%) with H₂ (1 atm) and monitor pressure to halt at the amine stage .
  • Additives : Add quinoline to poison over-reduction.
  • In Situ Monitoring : Use FTIR to track NH₂ peak emergence (3400 cm⁻¹) .

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